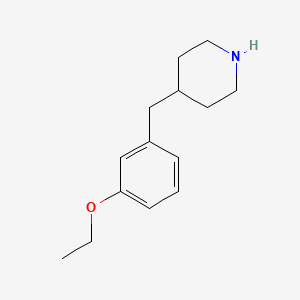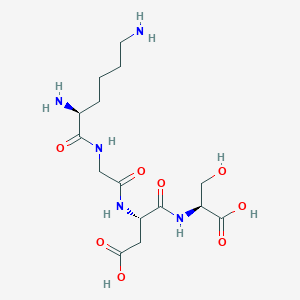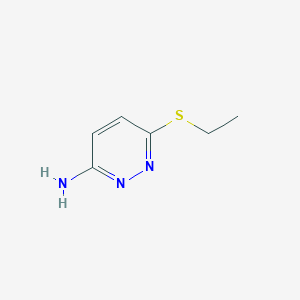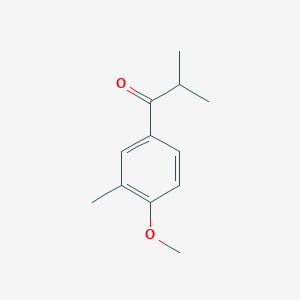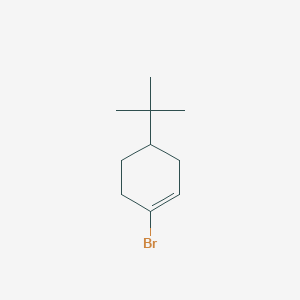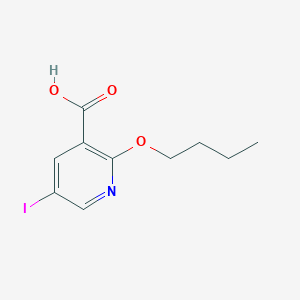
5-Iodo-2-butoxynicotinic acid
Vue d'ensemble
Description
5-Iodo-2-butoxynicotinic acid is a chemical compound with the molecular formula C10H12INO3 . It is used in various applications, including as an intermediate in pharmaceutical research .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2-butoxynicotinic acid consists of a pyridine ring with an iodine atom and a butoxy group attached to it . The exact arrangement of these groups can significantly influence the compound’s properties .Chemical Reactions Analysis
While specific chemical reactions involving 5-Iodo-2-butoxynicotinic acid are not available, the compound likely participates in various chemical reactions due to its functional groups .Applications De Recherche Scientifique
1. Antiviral Activities
5-Iodo-2-butoxynicotinic acid and its derivatives show significant antiviral activities. For instance, Perkins et al. (1962) confirmed the efficacy of 5-iodo-2′-deoxyuridine (IUDR), a derivative, in treating herpes simplex in rabbit eyes. This derivative has shown to inhibit DNA biosynthesis and gets incorporated into DNA, replacing thymidine 5′-phosphate (Perkins et al., 1962).
2. Radioligand for Nicotinic Acetylcholine Receptors
5-[125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, a compound related to 5-iodo-2-butoxynicotinic acid, has been synthesized as a radioligand for nicotinic acetylcholine receptors. Horti et al. (1999) found that it labels these receptors with high affinity and specificity, suggesting its potential use in SPECT imaging (Horti et al., 1999).
3. Tumor Radioactivity and DNA Metabolism
Dethlefsen (1969) reported that 5-iodo-2′-deoxyuridine can be used to index DNA metabolism in mouse mammary tumors, demonstrating its application in cancer research and treatment (Dethlefsen, 1969).
4. Enhanced Ocular Transport for Antiviral Treatment
Narurkar and Mitra (1989) synthesized aliphatic 5′-esters of 5-iodo-2′-deoxyuridine for potential use in treating deep ocular infections. They found a relationship between the permeability of these esters across the corneal membrane and their carbon chain length, highlighting the compound's relevance in ocular pharmacology (Narurkar & Mitra, 1989).
5. Molecular Basis for Antiviral Activity
The antiviral activity of 5-iodo-2'-deoxyuridine, related to 5-iodo-2-butoxynicotinic acid, might be attributed to its molecular structure. Camerman and Trotter (1964) determined its crystal and molecular structure, noting an unusual bonding that could be the basis for its antiviral properties (Camerman & Trotter, 1964).
Orientations Futures
Propriétés
IUPAC Name |
2-butoxy-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-2-3-4-15-9-8(10(13)14)5-7(11)6-12-9/h5-6H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODXSVXXWPBSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468598 | |
| Record name | 5-iodo-2-butoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-butoxynicotinic acid | |
CAS RN |
334490-71-0 | |
| Record name | 5-iodo-2-butoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

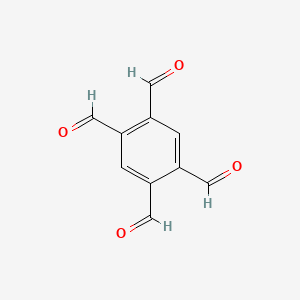


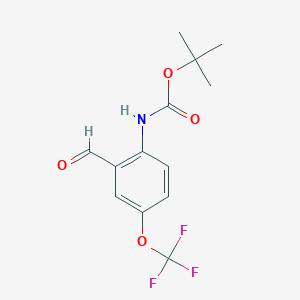
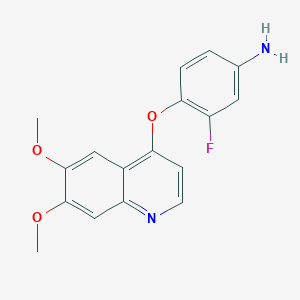
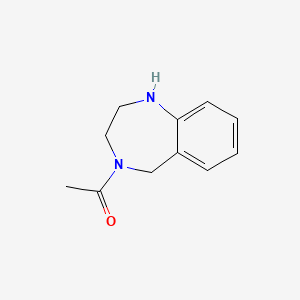
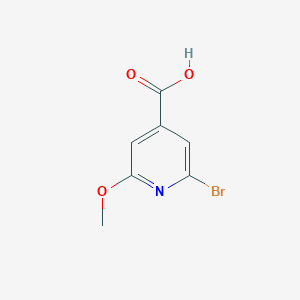
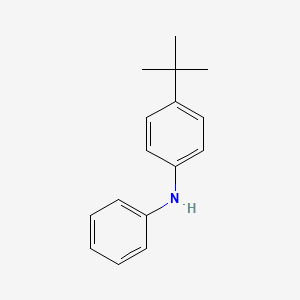
![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)
